t-Boc-N-Amido-PEG3-propargyl is a PEG derivative containing a propargyl group and Boc-protected amino group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form the free amine.
Chemical Reactions Analysis
Sonogashira Coupling []: Propargyl groups readily participate in Sonogashira coupling reactions, which involve the palladium-catalyzed coupling of terminal alkynes with aryl or vinyl halides, providing access to substituted alkynes.
Hydroamination []: Propargylguanidines, containing a propargyl group attached to a guanidine moiety, undergo metal-catalyzed hydroamination reactions, leading to the formation of cyclic guanidines. The regioselectivity of these reactions can be controlled by the choice of catalyst, offering valuable tools for synthesizing diverse heterocyclic structures.
Applications
Peptide Synthesis [, ]: The t-Boc group is extensively used in solid-phase peptide synthesis to protect the N-terminus of amino acids during chain elongation.
Synthesis of Heterocycles []: N-Boc protected propargylamine serves as a key starting material in the multicomponent synthesis of pyrroles, highlighting the versatility of this protecting group in heterocyclic chemistry.
Enzyme Substrate Studies [, ]: The presence of the t-Boc group in enzyme substrates like N-t-Boc-Gln-Ala-Arg-Amido-4-methylcoumaryn and Boc-Leu-Ser-Thr-Arg-7-amido-4-methylcoumarin allows researchers to investigate the substrate specificity and kinetics of proteases.
Related Compounds
Propargyl 1,2-orthoesters
Compound Description: Propargyl 1,2-orthoesters serve as valuable glycosyl donors in synthesizing 1,2-trans O-glycosides. These compounds react with protected amino acids, such as N-Fmoc and N-Cbz-protected serine/threonine - benzyl/methyl esters, to yield the corresponding 1,2-trans glycosides. [] They are also crucial in synthesizing glycosyl carbamates from N-Boc-protected amines using gold catalysts. []
Glycosyl Carbamates
Compound Description: Glycosyl carbamates are a class of compounds synthesized using propargyl 1,2-orthoesters as glycosyl donors and N-Boc protected amines in the presence of gold catalysts. [] Notably, t-Boc serine derivatives can yield serine 1,2-orthoesters and glycosyl carbamates. []
N-Boc-protected propargylamine
Compound Description: This compound is a vital starting material in a multicomponent synthesis of Boc-protected 2-substituted 4-iodopyrroles. [] When reacted with (hetero)aryl-, alkenyl-, and specific alkyl-substituted acid chlorides under modified Sonogashira conditions, N-Boc-protected propargylamine yields intermediate alkynones. [] These alkynones can undergo further reactions, including addition-cyclocondensation, to form the desired pyrrole derivatives. []
Propargylguanidines
Compound Description: Propargylguanidines, especially di-Boc protected derivatives, are central to synthesizing cyclic guanidines. [] They undergo hydroamination reactions, typically catalyzed by transition metals like silver(I) or dirhodium(II) carboxylates, to form various cyclic eneguanidine products. [] The regioselectivity of these cyclization reactions (5-exo-dig vs. 6-endo-dig) can be controlled by the choice of catalyst and reaction conditions. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CAIX Inhibitor SLC-0111 is a sulfonamide carbonic anhydrase inhibitor with potential antineoplastic activity. Upon administration, CAIX inhibitor SLC-0111 inhibits tumor-associated carbonic anhydrase IX (CAIX), an hypoxia-inducible transmembrane glycoprotein that catalyzes the reversible reaction and rapid interconversion of carbon dioxide and water to carbonic acid, protons, and bicarbonate ions. This prevents both the acidification of the tumor's extracellular microenvironment and cytoplasmic alkalization. This increases cell death in CAIX-expressing, hypoxic tumors. CAIX is overexpressed in various tumors and plays a key role in intra- and extracellular pH regulation, cancer cell progression, survival, migration and invasion; it is also involved in resistance to both chemo- and radiotherapy.
SLM6031434 is an inhibitor of sphingosine kinase 2 (SPHK2) (Ki = 0.4 μM for the recombinant mouse enzyme). It is selective for SPHK2 over SPHK1 (Kis = >20 μM). It decreases sphingosine-1-phosphate (S1P;) and increases sphingosine levels in U937 monocytic leukemia cells in a concentration-dependent manner. SLM6031434 (5 mg/kg) reduces blood S1P levels in Sphk1-/-, but not Sphk2-/-, mice. SLM6031434 also increases blood S1P levels in wild-type mice and rats. SLM6031434 is SphK2-selective inhibitor.
SLP120701 is a potent and selective sphingosine kinase 2 inhibitor. Sphingosine-1-phosphate (S1P) is a ubiquitous, endogenous small molecule that is synthesized by two isoforms of sphingosine kinase (SphK1 and 2). Intervention of the S1P signaling pathway has attracted significant attention because alteration of S1P levels is linked to several disease states including cancer, fibrosis, and sickle cell disease.
SLP7111228 is a potent and selective inhibitor of sphingosine kinase (SPHK) 1 with Ki values of 0.048 and >10 μM for SPHK1 and 2, respectively. It induces a concentration-dependent decrease in sphingosine-1-phosphate (S1P;) in U937 cells but has no effect on sphingosine levels. In vivo, SLP7111228 decreases blood levels of S1P in a dose-dependent manner in rats. SLP7111228 is a potent and selective SphK1 inhibitor(Ki = 48 nM).
SLR080811 is a SphK inhibitor. Sphingosine-1-phosphate (S1P) is a ubiquitous, endogenous small molecule that is synthesized by two isoforms of sphingosine kinase (SphK1 and 2). Intervention of the S1P signaling pathway has attracted significant attention because alteration of S1P levels is linked to several disease states including cancer, fibrosis, and sickle cell disease.
Novel topical Wnt pathway activator for the treatment of androgenetic alopecia (AGA) SM04554 is a topical Wnt pathway activator for the treatment of androgenetic alopecia (AGA).
Belumosudil is used in the treatment of chronic graft-versus-host disease (GVHD) and has been investigated for the treatment of pulmonary arterial hypertension. It is an inhibitor of rho-associated coiled-coil-containing protein kinases (ROCK), with significantly more selectivity for ROCK2 as compared to ROCK1 (IC50 100 nM vs. 3 μM, respectively). In the treatment of GVHD, a condition in which donor T-cells begin to attack recipient tissues following allogeneic hematopoeitic stem cell transplantation (HSCT), belumosudil helps to resolve immune dysregulation by shifting the balance between Th17 cells and T-regulatory cells, thereby dampening the inflammatory cascade that can occasionally be fatal. Belumosudil was first approved by the FDA in July 2021, under the brand name Rezurock, for the treatment of chronic GVHD in patients who have tried and failed at least two prior lines of systemic therapy. In July 2022, Belumosudil was approved by Health Canada under the brand name RHOLISTIQ to treat the same condition in adult and pediatric patients 12 years or older. Belumosudil is an orally bioavailable inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2; ROCK-II), with potential immunomodulating activity. Upon oral administration, belumosudil binds to and inhibits the serine/threonine kinase activity of ROCK2. This inhibits ROCK2-mediated signal transduction pathways and modulates various pro- and anti-inflammatory immune cell responses through the regulation of signal transducer and activator of transcription 3 and 5 (STAT3/STAT5) phosphorylation. This downregulates pro-inflammatory Th17 cells and increases regulatory T (Treg) cells. Belumosudil also inhibits ROCK2-mediated fibrotic processes, including stress fiber formation, myofibroblast activation and pro-fibrotic gene transcription. ROCK2 is upregulated in various diseases, including various fibrotic, neurodegenerative and autoimmune diseases. See also: Belumosudil Mesylate (is active moiety of).